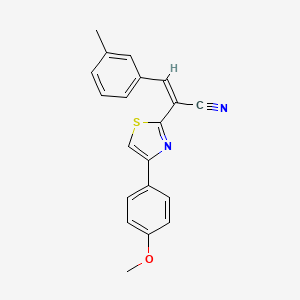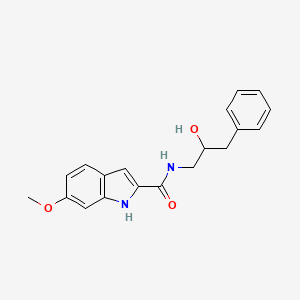
N-(2-hydroxy-3-phenylpropyl)-6-methoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-phenylpropyl)-6-methoxy-1H-indole-2-carboxamide, also known as 2-(3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide, is a synthetic compound that has been studied for its potential therapeutic effects. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in scientific research.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
Research has demonstrated the utility of indole derivatives in catalysis. For example, a study by Okada et al. (2018) highlights the Rhodium(III)-catalyzed oxidative coupling of N-Phenylindole-3-carboxylic acids with alkenes and alkynes, showcasing the compound's role in facilitating C-H bond cleavage and selective alkenylation (Okada et al., 2018). Similarly, Jing Zheng, Yan Zhang, and Sunliang Cui (2014) have reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, emphasizing the compound's significance in mild and efficient product formation through C-C and C-C/C-N bond formations (Zheng, Zhang, & Cui, 2014).
Drug Discovery and Pharmacology
Indole derivatives are pivotal in drug discovery, especially in the development of kinase inhibitors and potential treatments for diseases like Alzheimer's. Schroeder et al. (2009) discuss the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, underscoring the therapeutic potential of such compounds (Schroeder et al., 2009). Moreover, Hsueh-Yun Lee and colleagues (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, one of which exhibited potent inhibitory selectivity against histone deacetylase 6 (HDAC6), demonstrating its potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Material Science and Polymerization
Indole derivatives also find applications in material science and polymerization. Anthony J Convertine and colleagues (2004) explored the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, indicating the utility of indole-based compounds in creating thermoresponsive polymers for drug delivery (Convertine et al., 2004).
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-8-7-14-10-18(21-17(14)11-16)19(23)20-12-15(22)9-13-5-3-2-4-6-13/h2-8,10-11,15,21-22H,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSAOIXNYLPLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B2464029.png)
![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2464031.png)
![3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile](/img/structure/B2464033.png)
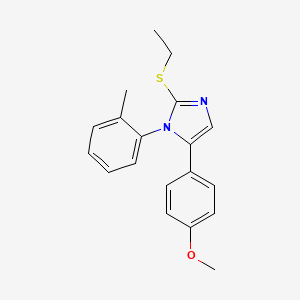
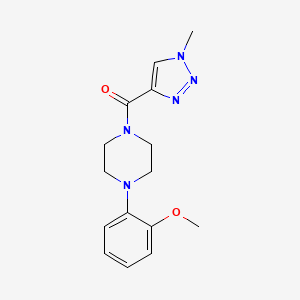
![3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2464037.png)
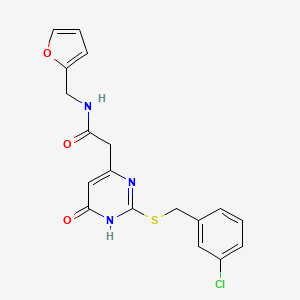
![1-(2-(Trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2464040.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2464041.png)
![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464042.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B2464046.png)
